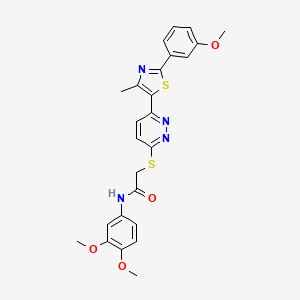

N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

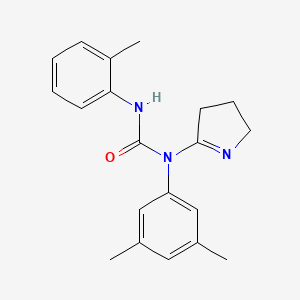

This compound belongs to a class of chemicals known for their intricate synthesis processes and potential biological activities. The design of such molecules often targets specific biological pathways or structures, with their synthesis involving multi-step chemical reactions to incorporate various functional groups and achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of complex molecules like the one typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of similar compounds involves reactions such as cyclization, acylation, and alkylation, under specific conditions to achieve the target molecular structure. These processes are meticulously designed to ensure the introduction of functional groups at precise locations within the molecule (Shakir, Ali, & Hussain, 2017).

Scientific Research Applications

Synthesis and PET Tracers

N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is synthesized for potential application in molecular imaging. Specifically, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives of this compound are prepared for use as PET tracers to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis process involves O-[(11)C]methylation of precursors, yielding high radiochemical purity and specific activity, making these compounds promising agents for PET imaging in medical diagnostics (Gao, Wang, & Zheng, 2016).

Synthesis and Biological Evaluation

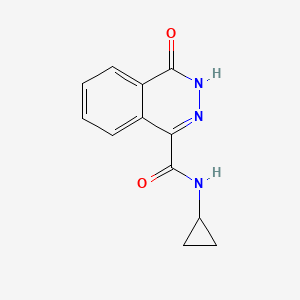

Synthesis of Heterocyclic Compounds

The chemical structure of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide serves as a precursor for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic properties. The synthesis involves a series of reactions, leading to the formation of compounds that show significant activity as COX-1/COX-2 inhibitors. These compounds exhibit notable analgesic and anti-inflammatory effects, highlighting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antimicrobial Properties

Anticancer Activity

Analogues of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. Compounds derived from this molecule show promising activity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2019).

Antimicrobial and Antioxidant Activities

Derivatives of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have also been synthesized and tested for their antimicrobial properties. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, as well as antioxidant properties, suggesting their potential use in various therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

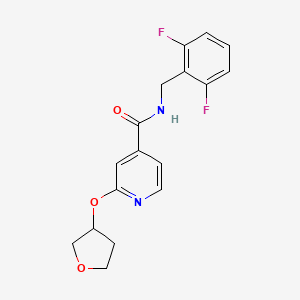

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4S2/c1-15-24(35-25(26-15)16-6-5-7-18(12-16)31-2)19-9-11-23(29-28-19)34-14-22(30)27-17-8-10-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYENIWUKHDBJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine](/img/structure/B2482057.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)

![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)

![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)

![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)

![Methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2482072.png)